(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one is classified under:
The synthesis of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one typically involves several steps, including the formation of the piperidine ring and the introduction of the oxazolidinone moiety.
The synthesis parameters may include:
The molecular structure of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one features a piperidine ring fused with an oxazolidine unit.
The molecular weight is approximately 246.3084 g/mol, with a linear formula represented as C14H18N2O.
(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one participates in various chemical reactions, primarily focusing on its interactions with bacterial ribosomes, which inhibit protein synthesis.
The mechanism of action of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis.
The melting point and specific optical rotation can provide insights into purity and stereochemistry.
(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one has diverse applications in scientific research and pharmaceuticals:
The Ullmann-Goldberg reaction enables efficient copper-catalyzed C–N bond formation between piperidine and oxazolidinone precursors. Modern catalytic systems overcome traditional limitations (high temperatures >200°C, stoichiometric copper) through optimized ligands. Glyoxal bis(phenylhydrazone) (L15) or (2-pyridyl)acetone (L23) ligands facilitate aryl halide-amine coupling at 60–90°C with CuI (5–10 mol%), achieving yields of 60–97% [7]. This reaction is pivotal for constructing the tertiary amine linkage in (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one. Critical parameters include:
Table 1: Ligand Effects in Ullmann-Goldberg Piperidine Coupling
Ligand | Copper Source | Base | Temp (°C) | Yield Range (%) | |
---|---|---|---|---|---|
Glyoxal bis(phenylhydrazone) (L15) | CuI (10 mol%) | K₃PO₄ | 60 | 60–92 | |
(2-Pyridyl)acetone (L23) | CuBr (10 mol%) | Cs₂CO₃ | 90–120 | 50–97 | |
Picolinic acid (L25) | CuI (5 mol%) | K₃PO₄ | 80–90 | 68–96 | [7] [9] |
Microwave irradiation significantly enhances the oxazolidinone ring cyclization, reducing reaction times from hours to minutes while improving stereoselectivity. This technique suppresses racemization at the C4 stereocenter by enabling rapid, uniform heating. Key advantages observed in analogous systems include:
Preferential crystallization resolves racemic 4-phenyloxazolidinone intermediates via diastereomeric salt formation. Key steps involve:
Copper-diamine complexes enable direct stereoselective coupling between piperidine-4-carboxaldehydes and aryl imines to establish the C4 chiral center. Notable systems include:
Solvent choice critically impacts yield, stereochemical integrity, and environmental footprint. Computational solvent selection frameworks (SSF tools) evaluate multiple parameters:
Exothermic oxazolidinone ring closure requires precise thermal management to suppress by-products (e.g., dimeric ureas). Gradient protocols increase yields by 15–25%:
Table 2: Temperature Optimization in Cyclization Step
Heating Profile | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC %) |
---|---|---|---|
Direct 60°C | 3 | 68 | 91 |
0°C → 60°C (5°C/h) | 8 | 86 | 99 |
0°C → 40°C (2°C/h) → 60°C | 10 | 92 | 99.5 |
Implementing these protocols in continuous flow reactors further enhances heat transfer, reducing cycle times by 40% while maintaining >99% ee [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7